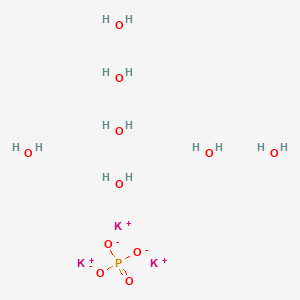
Ethyl 5-bromo-2-pyrazinecarboxylate
Overview
Description
Ethyl 5-bromo-2-pyrazinecarboxylate is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 5-bromo-2-pyrazinecarboxylate is 1S/C7H7BrN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 . The compound’s structure includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .Physical And Chemical Properties Analysis
Ethyl 5-bromo-2-pyrazinecarboxylate is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis
Ethyl 5-bromo-2-pyrazinecarboxylate is commonly used in organic synthesis as a building block for constructing more complex molecules. Its reactive bromine atom makes it a valuable reagent for substitution reactions, where it can be replaced by other nucleophiles, allowing for the synthesis of a wide range of pyrazine derivatives. These derivatives are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Pharmacology
In pharmacological research, Ethyl 5-bromo-2-pyrazinecarboxylate serves as a precursor in the synthesis of various drugs. It is particularly useful in the development of molecules that exhibit biological activity, such as antiviral, antibacterial, and anticancer agents. The pyrazine ring is a common motif in many drug molecules, and the introduction of substituents through the bromo group can lead to compounds with enhanced therapeutic properties .
Material Science
This compound also finds applications in material science, particularly in the development of novel organic materials. Its ability to act as a monomer or a cross-linking agent can be exploited to create polymers with specific electrical, optical, or mechanical properties. These materials can be used in a variety of fields, including electronics, coatings, and as sensors .
Analytical Chemistry
Ethyl 5-bromo-2-pyrazinecarboxylate can be used as a standard or a reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in various chromatographic and spectroscopic methods. This aids in the quantification and identification of substances in complex mixtures .
Biochemistry
In biochemistry, this compound is utilized in the study of enzyme-catalyzed reactions. The pyrazine ring can mimic the structure of nucleotides or other biological molecules, allowing researchers to investigate enzyme binding sites and reaction mechanisms. This can provide insights into enzyme function and aid in the design of enzyme inhibitors .
Environmental Research
Finally, Ethyl 5-bromo-2-pyrazinecarboxylate is used in environmental research to study degradation processes and the fate of organic compounds in the environment. Its brominated structure allows it to serve as a model compound for investigating the environmental impact of halogenated organic compounds, which are often persistent pollutants .
Mechanism of Action
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
ethyl 5-bromopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWDNHSAHXMMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601500 | |
| Record name | Ethyl 5-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromopyrazine-2-carboxylate | |
CAS RN |
36070-83-4 | |
| Record name | 2-Pyrazinecarboxylic acid, 5-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36070-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)








![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)


